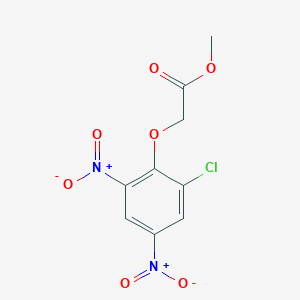![molecular formula C10H14ClNOS B1422336 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol CAS No. 1223730-98-0](/img/structure/B1422336.png)
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a chlorothiophene group, which is a sulfur-containing heterocycle with a chlorine atom.Scientific Research Applications
Subheading
Insights from X-ray Diffraction and Molecular Orbital CalculationsThe crystal structures of various anticonvulsant compounds, including a derivative similar to 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol, have been studied extensively. The X-ray diffraction data reveal critical insights into the inclination of the phenyl ring when ortho-substituted, the delocalization of the piperidine nitrogen lone pair, and the orientation of the piperidine-like group. These structural elements are crucial for the electronic properties and reactivity of such compounds. Advanced computational techniques like ab initio molecular-orbital calculations have confirmed and quantified these observations, providing a deeper understanding of the molecular behavior of these compounds (Georges et al., 1989).
Application in Cancer Therapy
Subheading
Novel Derivatives and Molecular Docking StudiesA comprehensive study was conducted on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. These compounds, including structures analogous to this compound, have demonstrated potential anti-cancer activity. The study utilized density functional theory and molecular docking, revealing the most stable states and the importance of inter-molecular hydrogen bonds in the EGFR binding pocket. The findings underscore the potential of these compounds in cancer therapy and their molecular interactions with cancer targets (Karayel, 2021).
Synthesis and Structural Insights
Subheading
Novel Synthesis Approaches and Crystal StructuresInnovative synthesis approaches have been developed for compounds structurally related to this compound. The direct three-component reaction involving aldehydes, 2-naphthol, and piperidine has been optimized under ultrasound irradiation, showcasing a clean methodology with high yields. The crystal structures of these novel compounds provide valuable insights into their conformational behavior, with specific orientations and interactions being critical for their potential applications (Mokhtary & Torabi, 2017).
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
In general, piperidine derivatives can affect a variety of biochemical pathways depending on their specific chemical structure and the biological targets they interact with .
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c11-10-2-1-9(14-10)7-12-5-3-8(13)4-6-12/h1-2,8,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUXBEQLKJQMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)

![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)








![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)